molecular formula C20H25ClN2O2 B6038832 1-(4-chlorophenyl)-4-(2,4-dimethoxy-3-methylbenzyl)piperazine

1-(4-chlorophenyl)-4-(2,4-dimethoxy-3-methylbenzyl)piperazine

Cat. No. B6038832
M. Wt: 360.9 g/mol
InChI Key: IHHAJOCMMOBHDT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-(2,4-dimethoxy-3-methylbenzyl)piperazine, commonly known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has gained significant attention in scientific research due to its potential as a therapeutic agent for various neurological disorders. MeOPP is known to exhibit unique pharmacological properties that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of MeOPP is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. MeOPP is known to increase the levels of serotonin and dopamine, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition. It is also believed to modulate the activity of various ion channels, including the GABA(A) receptor, which is involved in the regulation of anxiety.
Biochemical and Physiological Effects
MeOPP has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, MeOPP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

MeOPP has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it a cost-effective compound for large-scale production. Additionally, MeOPP has been extensively studied in animal models, providing a wealth of data on its pharmacological properties. However, there are also limitations to using MeOPP in laboratory experiments. Its psychoactive properties make it difficult to study in human subjects, and there is a lack of data on its long-term effects.

Future Directions

There are several future directions for research on MeOPP. One area of interest is the development of MeOPP-based drugs for the treatment of depression, anxiety, and other neurological disorders. Additionally, there is a need for further studies on the long-term effects of MeOPP use. Finally, there is a need for studies on the potential use of MeOPP in treating drug addiction and withdrawal symptoms.
Conclusion
In conclusion, 1-(4-chlorophenyl)-4-(2,4-dimethoxy-3-methylbenzyl)piperazine, or MeOPP, is a promising compound for drug development in various neurological disorders. Its unique pharmacological properties make it a promising candidate for further research, and its relatively easy synthesis and purification make it a cost-effective compound for large-scale production. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of MeOPP involves the reaction of 4-chlorobenzyl chloride with 2,4-dimethoxy-3-methylbenzylamine in the presence of piperazine. The reaction is carried out under controlled conditions, and the resulting product is purified using various chromatographic techniques. The yield of MeOPP obtained through this method is high, making it a cost-effective process for large-scale production.

Scientific Research Applications

MeOPP has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to exhibit anxiolytic and antidepressant properties in animal models, making it a promising candidate for drug development in these areas. Additionally, MeOPP has been studied for its potential use in treating drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(2,4-dimethoxy-3-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2/c1-15-19(24-2)9-4-16(20(15)25-3)14-22-10-12-23(13-11-22)18-7-5-17(21)6-8-18/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHAJOCMMOBHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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